7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(4-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-4-6-12(7-5-11)19-17(22)14-15(21)16-13(8-9-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKNLMAWKZLEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thieno[3,2-b]pyridine intermediate, followed by functional group modifications to introduce the hydroxy, methyl, and carboxamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide are compared below with two related compounds from the literature:
Table 1: Structural Comparison
Key Observations
Core Heterocycle Differences: The target compound and Compound A share a thienopyridine core, while Compound B features a pyrimidine ring.
Substituent Effects :
- Position 4 : The methyl group in the target compound is less sterically demanding than the benzyl group in Compound A, which may improve solubility but reduce aromatic stacking interactions .
- Position 6 : The isopropylphenyl carboxamide in the target compound enhances lipophilicity compared to Compound A’s pyridinylmethyl group. Compound B’s methanesulfonamide introduces sulfonic acid character, increasing acidity and hydrogen-bond acceptor capacity .
In contrast, Compound B’s 5-hydroxymethyl group offers flexibility but reduced directional bonding . 5-Oxo vs. Methanesulfonamide: The oxo group in thienopyridines may stabilize tautomeric forms, whereas the sulfonamide in Compound B provides a strong electron-withdrawing effect, altering electronic distribution .
Table 2: Hypothetical Physicochemical Properties
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 have been employed to resolve hydrogen-bonding networks in similar compounds, revealing that the target compound’s 7-hydroxy group likely forms O–H···N/O interactions, as seen in Compound A .
- Biological Relevance: The isopropylphenyl carboxamide in the target compound may improve blood-brain barrier penetration compared to Compound A’s polar pyridinylmethyl group.
Biological Activity
7-Hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound's unique structure, featuring a thieno[3,2-b]pyridine core along with hydroxy and carboxamide functional groups, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Characteristics
The IUPAC name for this compound reflects its complex structure:
- IUPAC Name : 7-hydroxy-4-methyl-5-oxo-N-(4-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide
This structure includes:
- A thieno[3,2-b]pyridine core.
- Hydroxy and carboxamide substituents that enhance its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Binding to receptors can trigger or block signaling pathways associated with various physiological responses.
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of this compound across various biological systems:
| Activity | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against bacterial strains |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed IC50 values in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
- Anti-inflammatory Effects : Another investigation revealed that the compound could reduce levels of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This indicates a potential role in managing inflammatory diseases.
- Antimicrobial Properties : The compound has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial effect was attributed to its ability to disrupt bacterial cell wall synthesis.
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of the thieno[3,2-b]pyridine core through cyclization reactions.
- Introduction of the hydroxy and carboxamide groups via specific functionalization reactions.
- Optimization of synthetic routes to improve yield and purity for potential industrial applications.
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for 7-hydroxy-4-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
- Methodological Answer : The synthesis typically involves:
Core formation : Cyclocondensation of substituted thiophene derivatives with pyridine precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine scaffold.
Functionalization : Introduction of the 7-hydroxy and 5-oxo groups via oxidation or hydrolysis reactions. For example, oxidation of thioether intermediates with H₂O₂ or m-CPBA .
Carboxamide coupling : Reacting the carboxylic acid intermediate with 4-(propan-2-yl)aniline using coupling agents like EDC/HOBt or DCC .
- Key Optimization Steps :
- Temperature control during cyclocondensation (e.g., reflux in ethanol or DMF at 80–100°C).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates with >90% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thienopyridine core (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm mass error) .
- X-ray Crystallography : For unambiguous structural determination of crystalline intermediates (e.g., bond angles and dihedral angles in the heterocyclic core) .
- HPLC-PDA : Purity assessment (>98% purity using C18 columns, acetonitrile/water gradients) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi, e.g., S. aureus, E. coli, C. albicans) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 inhibition monitored via fluorescence/quenching) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?
- Methodological Answer :
- SAR Studies :
- Hydroxy Group (Position 7) : Replacement with methoxy or acetyloxy groups reduces solubility but enhances membrane permeability (logP increases by 0.5–1.0) .
- 4-Methyl Group : Removal or substitution with bulkier groups (e.g., ethyl) decreases metabolic stability (t₁/₂ in liver microsomes drops from 120 to 60 min) .
- Propan-2-yl Phenyl Group : Fluorination at the phenyl ring improves target binding (e.g., 2-fold higher affinity for EGFR) .
- In Silico Modeling : Docking studies (AutoDock Vina) to predict binding modes with biological targets (e.g., ATP-binding pockets of kinases) .
Q. How can contradictory data in biological activity between similar derivatives be resolved?
- Methodological Answer :
- Case Example : A derivative with a 4-fluorophenyl group shows high in vitro activity but low in vivo efficacy.
- Root Cause Analysis :
- Metabolic Instability : LC-MS/MS identifies rapid glucuronidation of the hydroxyl group .
- Solubility Limitations : PXRD and DSC reveal polymorphic forms with low aqueous solubility (<10 µg/mL) .
- Mitigation Strategies :
- Prodrug design (e.g., phosphate ester at the 7-hydroxy group) to enhance bioavailability .
- Nanoformulation (liposomes or cyclodextrin complexes) to improve dissolution .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Identifies target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
- RNA Sequencing : Transcriptomic profiling of treated cells (e.g., differential expression of apoptosis-related genes like BAX or BCL-2) .
- CRISPR-Cas9 Knockout Models : Validation of target specificity by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
